molecular formula C11H12N2O2 B13298677 2-[(Pent-1-yn-3-yl)amino]pyridine-3-carboxylic acid

2-[(Pent-1-yn-3-yl)amino]pyridine-3-carboxylic acid

Cat. No.: B13298677
M. Wt: 204.22 g/mol
InChI Key: XDVVMZKXFQSBFC-UHFFFAOYSA-N
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Description

2-[(Pent-1-yn-3-yl)amino]pyridine-3-carboxylic acid is a synthetic organic compound with the molecular formula C11H12N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pent-1-yn-3-yl)amino]pyridine-3-carboxylic acid typically involves the reaction of 3-pyridinecarboxylic acid with pent-1-yn-3-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(Pent-1-yn-3-yl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted pyridine derivatives.

Scientific Research Applications

2-[(Pent-1-yn-3-yl)amino]pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-[(Pent-1-yn-3-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyridine-3-carboxylic acid: A similar compound with an amino group at the 2-position and a carboxylic acid group at the 3-position.

    2-(Pent-1-yn-3-yl)aminopyridine: A derivative with a similar structure but lacking the carboxylic acid group.

Uniqueness

2-[(Pent-1-yn-3-yl)amino]pyridine-3-carboxylic acid is unique due to the presence of both the pent-1-yn-3-yl group and the carboxylic acid group, which confer specific chemical and biological properties

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-(pent-1-yn-3-ylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C11H12N2O2/c1-3-8(4-2)13-10-9(11(14)15)6-5-7-12-10/h1,5-8H,4H2,2H3,(H,12,13)(H,14,15)

InChI Key

XDVVMZKXFQSBFC-UHFFFAOYSA-N

Canonical SMILES

CCC(C#C)NC1=C(C=CC=N1)C(=O)O

Origin of Product

United States

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